molecular formula C8H16N2O B12087737 2-(Azetidin-3-yl)-N,N-dimethylpropanamide

2-(Azetidin-3-yl)-N,N-dimethylpropanamide

Cat. No.: B12087737
M. Wt: 156.23 g/mol
InChI Key: YWHWAQXKZWDBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-N,N-dimethylpropanamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-N,N-dimethylpropanamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition, which is a powerful and versatile method for constructing C–N bonds. This method has been used to synthesize various highly functional organic compounds, including azetidines .

Industrial Production Methods

Industrial production of azetidines often involves the use of inexpensive starting materials and environmentally friendly processes. For example, the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an important intermediate, can be achieved through a green and facile method that minimizes by-products and simplifies the work-up process .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized azetidines .

Scientific Research Applications

2-(Azetidin-3-yl)-N,N-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Azetidines are explored for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Azetidin-3-yl)-N,N-dimethylpropanamide can be compared with other similar compounds, such as:

These compounds share the azetidine ring structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

2-(azetidin-3-yl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(7-4-9-5-7)8(11)10(2)3/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWAQXKZWDBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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